molecular formula C20H38O2 B212022 8Z-eicosenoic acid CAS No. 76261-96-6

8Z-eicosenoic acid

Cat. No. B212022
CAS RN: 76261-96-6
M. Wt: 310.5 g/mol
InChI Key: INLBKXOFAJTNKG-SEYXRHQNSA-N
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Description

8Z-eicosenoic acid is a cis-unsaturated free fatty acid with a 20-carbon chain . It potentiates acetylcholine (ACh) receptor channel currents without depression and enhances PCK ε phosphorylation of a substrate peptide in Xenopus oocytes . 8Z-eicosenoic acid constitutes 6% of the fatty acid pool in seed oil isolated from B. collina .


Synthesis Analysis

Eicosanoids, including 8Z-eicosenoic acid, are produced by the oxidation of polyunsaturated fatty acids (PUFAs). This process primarily involves lipoxygenase enzymes, which are involved in the synthesis of a wide range of derivatives of PUFAs .


Molecular Structure Analysis

The molecular formula of 8Z-eicosenoic acid is C20H38O2 . It has an average mass of 310.514 Da and a monoisotopic mass of 310.287170 Da .


Physical And Chemical Properties Analysis

8Z-eicosenoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 431.5±24.0 °C at 760 mmHg, and a flash point of 328.2±18.0 °C . It has 2 H bond acceptors, 1 H bond donor, and 17 freely rotating bonds .

Scientific Research Applications

  • Molecular Biology

    • 8Z-eicosenoic acid is a cis-unsaturated free fatty acid with a 20-carbon chain . It potentiates acetylcholine (ACh) receptor channel currents without depression and enhances PCK ε phosphorylation of a substrate peptide in Xenopus oocytes .
    • The experimental procedures involve the use of Xenopus oocytes and the measurement of acetylcholine receptor channel currents .
    • The results showed that 8Z-eicosenoic acid can potentiate acetylcholine receptor channel currents without causing depression .
  • Lipid Biochemistry

    • 8Z-eicosenoic acid is involved in the synthesis of a wide range of derivatives of polyunsaturated fatty acids (PUFA) .
    • The experimental procedures involve the enzymatic oxygenation pathways involving a distinct family of enzymes, the oxygenases .
    • The results showed that eicosanoids, short-lived derivatives of polyunsaturated fatty acids that serve as autocrine and paracrine signaling molecules, are involved in numerous biological processes of both the well state and disease states .
  • Fatty Acids Research

    • 8Z-eicosenoic acid constitutes 6% of the fatty acid pool in seed oil isolated from B. collina .
    • The experimental procedures involve the extraction and analysis of seed oil from B. collina .
    • The results showed that 8Z-eicosenoic acid constitutes a significant portion of the fatty acid pool in seed oil isolated from B. collina .
  • Enzymology of Eicosanoid Pathways

    • 8Z-eicosenoic acid is involved in the enzymology of human eicosanoid pathways, specifically the lipoxygenase branches .
    • The experimental procedures involve the study of the enzymatic parameters, protocols to measure them, and proposed catalytic mechanisms .
    • The results showed that eicosanoids, short-lived derivatives of polyunsaturated fatty acids, are involved in numerous biological processes of both the well state and disease states .
  • Chemical Structure Analysis

    • 8Z-eicosenoic acid is studied for its chemical structure and properties .
    • The experimental procedures involve the analysis of the molecular formula, average mass, and monoisotopic mass .
    • The results provide detailed information about the chemical structure and properties of 8Z-eicosenoic acid .
  • Product Development

    • 8Z-eicosenoic acid is used in the development of products in the category of Monounsaturated Fatty Acids .
    • The experimental procedures involve the use of 8Z-eicosenoic acid in the formulation of products .
    • The results showed that 8Z-eicosenoic acid can be effectively used in the development of products in the category of Monounsaturated Fatty Acids .
  • Eicosanoid Metabolism

    • 8Z-eicosenoic acid is involved in the enzymology of human eicosanoid metabolism, specifically the lipoxygenase branches .
    • The experimental procedures involve the study of the enzymatic parameters, protocols to measure them, and proposed catalytic mechanisms .
    • The results showed that eicosanoids, short-lived derivatives of polyunsaturated fatty acids, are involved in numerous biological processes of both the well state and disease states .
  • Chemical Structure Analysis

    • 8Z-eicosenoic acid is studied for its chemical structure and properties .
    • The experimental procedures involve the analysis of the molecular formula, average mass, and monoisotopic mass .
    • The results provide detailed information about the chemical structure and properties of 8Z-eicosenoic acid .
  • Plant Oilseed Research

    • 8Z-eicosenoic acid is found in high amounts in certain plant oilseeds .
    • The experimental procedures involve the extraction and analysis of oilseeds .
    • The results showed that 8Z-eicosenoic acid is one of the most abundant esterified fatty acids in certain plant oilseeds .

Future Directions

Eicosanoids, including 8Z-eicosenoic acid, have been implicated in the pathogenesis of major diseases including cardiovascular disease, diabetes mellitus, hypertension, and more recently, the coronavirus disease 2019 (COVID-19) . The existence of small molecular inhibitors and activators of eicosanoid pathways such as specific receptor blockers make them attractive candidates for therapeutic trials, especially in combination with novel immunotherapies such as immune checkpoint inhibitors .

properties

IUPAC Name

(Z)-icos-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h12-13H,2-11,14-19H2,1H3,(H,21,22)/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLBKXOFAJTNKG-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700878
Record name Icos-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8Z-eicosenoic acid

CAS RN

76261-96-6
Record name Icos-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Schomburg, I Schomburg - Class 3.4–6 Hydrolases, Lyases, Isomerases …, 2013 - Springer
Nomenclature EC number 3.5.1.99 Systematic name fatty acylamide amidohydrolase Recommended name fatty acid amide hydrolase Synonyms AAH <3> [15] FAAH <1,2,3,4,5,6,7,8> […
Number of citations: 0 link.springer.com
R Sanford - 2022 - atrium.lib.uoguelph.ca
In North America, 64.4% of known gastropod species are endangered, vulnerable, or at risk with an additional 10% presumed extinct. There is a need to better understand the stressors …
Number of citations: 2 atrium.lib.uoguelph.ca
LB Ebinezer, I Battisti, N Sharma, L Ravazzolo… - Journal of Hazardous …, 2022 - Elsevier
Poly- and perfluorinated alkyl substances (PFAS) are a group of persistent organic pollutants causing serious global concern. Plants can accumulate PFAS but their effect on plant …
Number of citations: 5 www.sciencedirect.com

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